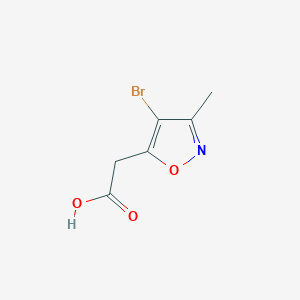
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- is an aromatic carboxylic acid derivative It is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- typically involves the introduction of chlorine, fluorine, and hydroxyl groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with appropriate reagents to introduce the desired substituents. For example, chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride, while fluorination can be carried out using fluorine gas or a fluorinating agent like hydrogen fluoride .
Industrial Production Methods
Industrial production of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The process typically includes steps such as chlorination, fluorination, and hydroxylation, followed by purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and hydroxyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-chloro-2-fluoro-: Lacks the hydroxyl group.
Benzoic acid, 3-chloro-6-hydroxy-: Lacks the fluorine atom.
Benzoic acid, 2-fluoro-6-hydroxy-: Lacks the chlorine atom.
Uniqueness
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- is unique due to the combination of chlorine, fluorine, and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H4ClFO3 |
|---|---|
Molecular Weight |
190.55 g/mol |
IUPAC Name |
3-chloro-2-fluoro-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
QLNGIELARGXEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B11814936.png)

![2-[[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B11814942.png)





![[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B11814979.png)
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)



